molecular formula C18H21ClN2O4 B12863143 1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12863143
M. Wt: 364.8 g/mol
InChI Key: IBDPRRIHACMHGU-UHFFFAOYSA-N
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Description

1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-amino-2-chloro-6-methoxyphenyl compound.

    Attachment of the piperidine ring: This step involves the reaction of the oxazole intermediate with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated methoxyphenyl group, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound may have applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid exerts its effects is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-methoxyphenyl)-5-methyloxazole: This compound shares the oxazole and chlorinated methoxyphenyl groups but lacks the piperidine ring and carboxylic acid group.

    Piperidine-4-carboxylic acid: This compound shares the piperidine ring and carboxylic acid group but lacks the oxazole and chlorinated methoxyphenyl groups.

Uniqueness

1-((2-(2-Chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its combination of structural features, which may confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

IUPAC Name

1-[[2-(2-chloro-6-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H21ClN2O4/c1-11-14(10-21-8-6-12(7-9-21)18(22)23)20-17(25-11)16-13(19)4-3-5-15(16)24-2/h3-5,12H,6-10H2,1-2H3,(H,22,23)

InChI Key

IBDPRRIHACMHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC=C2Cl)OC)CN3CCC(CC3)C(=O)O

Origin of Product

United States

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